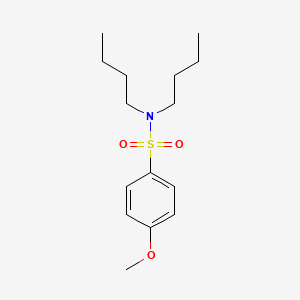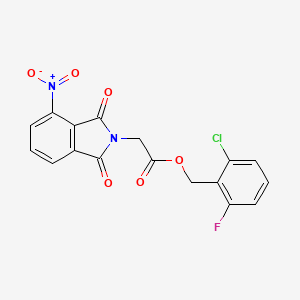![molecular formula C17H18ClFN2O3 B4574952 N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4574952.png)
N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea is a useful research compound. Its molecular formula is C17H18ClFN2O3 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0989983 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Activity
Research on derivatives similar to N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea has shown potential in antifungal applications. For instance, studies on 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives have evaluated their fungitoxic action against pathogens like A. niger and F. oxysporum, highlighting the importance of structural features in their efficacy (Mishra et al., 2000).
Pesticide Chemistry
The crystal structure of flufenoxuron, a compound with similarities to the target urea, has been studied to understand its efficacy as a benzoylurea pesticide. This research provides insights into the molecular arrangement and interactions that contribute to its pesticidal properties (Jeon et al., 2014).
Organic Synthesis and Chemical Reactions
Derivatives of this compound have been utilized in organic synthesis, showcasing their reactivity and potential in creating various chemical structures. For instance, directed lithiation of related compounds has been explored for synthesizing substituted products, demonstrating the versatility of these ureas in chemical synthesis (Smith et al., 2013).
Material Science
In material science, urea derivatives have found applications as components in electronic devices. For example, urea-doped ZnO films have been investigated as electron transport layers in inverted polymer solar cells, significantly enhancing their power conversion efficiency. This highlights the role of such urea compounds in improving the performance of renewable energy technologies (Wang et al., 2018).
Environmental Science
The study of urea derivatives extends to environmental science, where their degradation and impact on ecosystems are of interest. The photocatalytic degradation of phenyl-urea herbicides, for example, has been explored to understand their breakdown products and mechanisms, contributing to the assessment of their environmental fate (Amorisco et al., 2006).
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3/c1-10(13-9-12(23-2)5-7-16(13)24-3)20-17(22)21-15-6-4-11(18)8-14(15)19/h4-10H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHLGBKXFOQRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 4-ethyl-5-methyl-2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4574877.png)


![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4574894.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4574907.png)
![N-(2-ethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4574918.png)
![(5E)-5-[[3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4574919.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4574940.png)
![6-(3-methoxyphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4574953.png)

![3-butoxy-N-[4-[(3-chlorobenzoyl)amino]phenyl]benzamide](/img/structure/B4574969.png)
![3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4574974.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4574976.png)
